2-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride
Overview
Description
The compound “2-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride” is a chemical compound with the molecular formula C17H27BrClNO . It is used in pharmaceutical intermediates .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to an ethyl chain, which is further connected to a phenoxy group. This phenoxy group is substituted at the 4-position with a bromine atom and at the 2-position with a tert-butyl group .Physical and Chemical Properties Analysis
The compound has a molecular weight of 376.76 . Other physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Scientific Research Applications
Synthesis and Chemical Properties
The compound and its derivatives are frequently employed in synthetic chemistry for the development of novel organic compounds. For instance, the synthesis and reaction of spiro[oxolane-2,2′-piperazine]-3′,6′-diones with N-Bromosuccinimide highlights the versatility of similar structures in synthesizing spiro compounds, which could have applications in material science and pharmacology (Shin et al., 1983). Similarly, the creation of halogenated 4-(phenoxymethyl)piperidines as potential σ-1 receptor ligands indicates the relevance of such compounds in medicinal chemistry, focusing on their binding affinities and selectivities (Waterhouse et al., 1997).
Material Science Applications
Novel copolymers incorporating structures akin to “2-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride” demonstrate the utility of these compounds in designing materials with specific properties. The study on novel copolymers of styrene and halogen ring-trisubstituted butyl 2-cyano-3-phenyl-2-propenoates elaborates on the synthesis and characterization of materials that could have applications ranging from industrial to biomedical fields (Kharas et al., 2016).
Pharmacological Research
While explicitly avoiding discussion on drug use and side effects, it's worth noting that derivatives of the compound have been investigated for their potential as ligands for receptors or as scaffolds for drug development. For example, the evaluation of halogenated 4-(phenoxymethyl)piperidines underscores the exploration of these compounds as probes for σ receptors, with implications for developing diagnostic tools or therapeutic agents (Waterhouse et al., 1997).
Properties
IUPAC Name |
2-[2-(4-bromo-2-tert-butylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO.ClH/c1-17(2,3)15-12-13(18)7-8-16(15)20-11-9-14-6-4-5-10-19-14;/h7-8,12,14,19H,4-6,9-11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLJHWNYKQWHBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OCCC2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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